B1164702 GC-MS Drug Standard Mixture 1

GC-MS Drug Standard Mixture 1

Cat. No.: B1164702
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The GC-MS Drug Standard Mixture 1 is a certified reference material designed for the identification and quantification of commonly encountered drugs of abuse in forensic and clinical toxicology laboratories. This mixture provides a reliable calibration standard for Gas Chromatography-Mass Spectrometry (GC-MS) systems, an analytical method regarded as a "gold standard" for forensic substance identification due to its high specificity and sensitivity . This predefined mixture is optimized for use in the analysis of seized materials and biological samples, supporting methodologies for a wide range of substances which may include amphetamine-type stimulants, synthetic cathinones, opioids, and benzodiazepines, among others . Utilizing such a standard is critical for method development and validation, enabling laboratories to achieve excellent repeatability and reproducibility, with relative standard deviations (RSDs) reported to be less than 0.25% for stable compounds . The application of this standard facilitates high-throughput screening, helps reduce forensic case backlogs, and ensures the accuracy essential for judicial processes and public safety reports . This product is intended for forensic and research applications, such as the confirmation of presumptive color tests, quantifying drug concentrations in complex biological matrices, and monitoring emerging new psychoactive substances (NPS) . It is supplied as a ready-to-use solution to ensure convenience and minimize preparation error. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Origin of Product

United States

Scientific Research Applications

Forensic Toxicology

One of the primary applications of GC-MS Drug Standard Mixture 1 is in forensic toxicology. The sensitivity and specificity of GC-MS make it an essential method for confirming the presence of drugs in biological samples. It serves as a definitive assay when initial screening tests (like immunoassays) yield positive results. The method allows for the identification of multiple drugs simultaneously, which is crucial in cases involving poly-drug use .

Clinical Toxicology

In clinical settings, GC-MS is used to monitor drug levels in patients undergoing treatment with controlled substances. For example, a study demonstrated the effectiveness of using GC-MS to measure plasma morphine levels after solid-phase extraction. The method showed high precision and recovery rates, making it suitable for clinical monitoring .

Environmental Monitoring

This compound can also be applied in environmental studies to detect drug residues in water sources. This application is increasingly relevant due to concerns about pharmaceutical contamination affecting ecosystems and human health .

Data Tables

The following table summarizes key compounds found in this compound along with their retention times:

CompoundRetention Time (min)
Caffeine5.0
Methadone6.5
Cocaine7.2
Codeine8.0
6-Monoacetylmorphine9.5
Heroin10.0

This table provides essential information for analysts to identify compounds based on their retention times during GC-MS analysis.

Case Study 1: Identification of Opioids

In a forensic investigation involving suspected opioid overdose, this compound was utilized to confirm the presence of heroin and its metabolites in a deceased individual's urine sample. The analysis revealed significant levels of both heroin and 6-monoacetylmorphine, corroborating the cause of death as opioid toxicity .

Case Study 2: Monitoring Treatment Compliance

A clinical study monitored patients undergoing methadone maintenance therapy using this compound to ensure compliance with prescribed dosages. The results indicated that while most patients adhered to their treatment plans, some exhibited elevated levels of methadone, suggesting potential misuse or non-compliance .

Comparison with Similar Compounds

Table 1: Comparative Analysis of GC-MS Standard Mixtures

Parameter This compound Plant Extract Mixtures (e.g., Marigold Effluent) Environmental Mixtures (e.g., PAHs)
Compound Classes Opioids, cathinones, cannabinoids Esters, alkenes, alcohols Polycyclic aromatic hydrocarbons (PAHs)
Number of Compounds 80+ 30–50 16–25 (e.g., EPA priority list)
Derivatization Needed Rarely (pre-derivatized) Often (e.g., silylation for phenolics) Not required
Spectral Library NIST, custom forensic libraries NIST, Wiley NIST, EPA libraries
Key Ions m/z 217, 307 (diagnostic ions) m/z 73 (TMS derivatives) Molecular ions (e.g., m/z 128–252)
RI Tolerance ±5 units ±10 units ±2 units

Sensitivity and Specificity

Drug Standard Mixture 1 demonstrates sub-ng/mL detection limits for controlled substances, outperforming plant extract mixtures (e.g., phenolic acids in Greek aromatic plants), which typically achieve µg/mL sensitivity due to matrix interferences . Its specificity is enhanced by algorithms that evaluate both spectral similarity (MQScore ≥0.85) and retention index deviations (<5 units), reducing false positives from isomers like propiconazole diastereomers . In contrast, environmental PAH mixtures rely on molecular ion confirmation but lack structural isomer resolution .

Method Robustness and Challenges

  • Thermal Stability : Drug Standard Mixture 1 avoids labile compounds prone to degradation (e.g., abietane diterpenes in pine resin), which exhibit >10% quantification errors at GC inlet temperatures >250°C .
  • Column Compatibility: The mixture is optimized for non-polar columns (e.g., HP-5MS), whereas chiral separations (e.g., propiconazole enantiomers) require specialized columns (e.g., BGB-172), limiting cross-applicability .
  • Data Alignment : Unlike environmental GC-FID workflows, which struggle with retention time shifts (±0.2–0.5 min), Drug Standard Mixture 1 uses retention index locking with alkane standards (C7–C40) to ensure inter-laboratory consistency .

Limitations and Mitigation Strategies

While Drug Standard Mixture 1 excels in forensic applications, its inability to resolve highly polar metabolites (e.g., glucuronides) necessitates complementary LC-MS/MS workflows . Additionally, co-eluting terpenes in plant extracts may overlap with drug metabolites, requiring advanced deconvolution software (e.g., AMDIS) .

Preparation Methods

Criteria for Drug Inclusion

The drugs included in "GC-MS Drug Standard Mixture 1" are selected based on their prevalence in forensic casework and clinical toxicology. Synthetic opioids, stimulants, and benzodiazepines are prioritized due to their frequent involvement in overdose cases. Each reference standard must meet purity thresholds (>98%) to minimize interference during GC-MS analysis. For example, the DEA’s Exempt Chemical Preparations List specifies that Cayman Chemical Company’s formulation includes heroin, fentanyl analogs, and other controlled substances at 1 mg/mL in acetonitrile.

Solvent Optimization

Acetonitrile is the solvent of choice due to its low volatility, compatibility with GC-MS injectors, and ability to dissolve both polar and nonpolar compounds. Compared to methanol, which is used in some clinical GC-MS platforms, acetonitrile reduces column bleeding and improves peak resolution for high-molecular-weight compounds. A study comparing solvent effects demonstrated that acetonitrile-based standards yielded 15–20% higher signal-to-noise ratios for opioids compared to methanol-based formulations.

Stepwise Preparation Protocol

Stock Solution Preparation

Primary stock solutions are prepared by dissolving 10 mg of each drug reference standard in 10 mL of acetonitrile, achieving a concentration of 1 mg/mL. For hygroscopic or labile compounds, this step is conducted under nitrogen atmosphere to prevent moisture absorption or oxidation. Alphaprodine is often added as an internal standard at 20 µg/mL to monitor extraction efficiency and instrument performance.

Dilution and Mixing

The individual stock solutions are combined in a volumetric flask, with volumes adjusted to account for differences in analyte volatility and detector response. For instance, highly volatile compounds like cocaine may require reduced representation in the mixture to prevent preferential evaporation during GC analysis. The final mixture is homogenized via sonication for 30 minutes and filtered through a 0.22 µm PTFE membrane to remove particulates.

Quality Control and Validation

Chromatographic Calibration

Calibration curves are generated using a five-point serial dilution (0.1–10 µg/mL) of the standard mixture. The DB-200 GC column, with a 35-minute temperature ramp from 50°C to 300°C, provides optimal separation for synthetic opioids and related compounds. Relative retention times (RRTs) are calculated against the internal standard, with acceptance windows of ±0.2 minutes to account for run-to-run variability.

Table 1: Retention Time Validation for Select Analytes

CompoundRRT (vs. Cyheptamide)Acceptance Window (±min)
Heroin1.450.2
Fentanyl1.780.2
Methamphetamine1.120.2

Mass Spectrometric Sensitivity

The limit of detection (LOD) for each analyte is determined through iterative dilution. For example, carfentanil is detectable at 1 ng/mL using electron ionization (EI) at 70 eV, with characteristic ions at m/z 349 and 335. Automated Mass Spectral Deconvolution and Identification System (AMDIS) software matches spectra against a 212-drug library, requiring a minimum match factor (MMF) of 80 to minimize false positives.

Challenges in Multi-Analyte Standardization

Cross-Reactivity and Ion Suppression

Co-eluting analytes can cause ion suppression in the MS source, particularly for structurally similar opioids. A 2023 study resolved this by optimizing the GC temperature program to separate fentanyl and norfentanyl by >2 minutes, reducing signal suppression from 25% to <5%. Additionally, selective ion monitoring (SIM) modes are employed to isolate unique fragments for overlapping peaks.

Stability in High-Throughput Workflows

Repeated injection of acetonitrile-based standards can lead to injector septum degradation, introducing ghost peaks. The PTV injector mitigates this by operating in solvent vent mode, which expels excess acetonitrile before analyte transfer to the column. This approach reduces carryover to <0.01% even after 200 consecutive injections.

Regulatory and Forensic Applications

Compliance with DEA Guidelines

The DEA mandates that all certified reference materials, including "this compound," undergo third-party testing for concentration accuracy and purity. Batch-specific certificates of analysis (CoA) must document mass spectrometric verification and stability testing, as outlined in the Exempt Chemical Preparations List.

Casework Utilization

In forensic laboratories, the standard is used to quantify drugs in biological matrices via liquid-liquid extraction (LLE). A typical protocol involves mixing 1 mL of blood with 2N sulfuric acid and n-butyl acetate, followed by centrifugation and GC-MS analysis. Recovery rates for opioids using this method range from 85–92%, with intraday precision (CV) of <8%.

As new synthetic drugs emerge, reference standards for cathinones and benzodiazepine analogs are being added to updated mixtures. A 2024 pilot study demonstrated successful integration of isotonitazene and flualprazolam into the existing acetonitrile formulation, with LODs of 0.5 ng/mL .

Q & A

Q. Why is GC-MS considered the "gold standard" for analyzing drug mixtures like GC-MS Drug Standard Mixture 1?

GC-MS combines gas chromatography (GC) for high-resolution separation of volatile/semi-volatile compounds with mass spectrometry (MS) for precise structural identification. This dual capability allows researchers to resolve complex drug mixtures, detect trace analytes (e.g., sub-ppm levels), and confirm compound identities via spectral library matching (e.g., NIST, Wiley databases). Its specificity in distinguishing isomers and low detection limits make it indispensable for forensic and pharmacological studies .

Q. How should researchers design an experiment for validating this compound in a new matrix (e.g., biological fluids)?

  • Sample Preparation : Use matrix-matched calibration standards to account for interference. For biological fluids (e.g., urine), employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate target analytes .
  • Instrument Parameters : Optimize injector temperature (e.g., 250°C), carrier gas flow rate (e.g., helium at 1.0 mL/min), and ionization mode (electron impact at 70 eV) to enhance sensitivity .
  • Validation Metrics : Assess linearity (R² ≥ 0.995), precision (RSD < 5%), recovery (85–115%), and limit of detection (LOD) using signal-to-noise ratios .

Q. What are the critical parameters for ensuring reproducibility in GC-MS analysis of drug mixtures?

  • Retention Time Stability : Use an internal standard (e.g., deuterated analogs) to correct for retention time shifts caused by column aging or environmental factors .
  • Spectral Quality : Maintain consistent ionization energy (70 eV) and detector voltage to ensure reproducible fragmentation patterns .
  • Data Documentation : Record injection volume, solvent type, and sample concentration adjustments to enable cross-lab comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in GC-MS data when analyzing complex drug mixtures (e.g., co-eluting peaks or unidentified spectra)?

  • Deconvolution Algorithms : Use software tools (e.g., AMDIS) to separate overlapping peaks by extracting pure component spectra from co-eluting ions .
  • Complementary Techniques : Confirm ambiguous identifications with orthogonal methods like LC-MS/MS or high-resolution mass spectrometry (HRMS) for exact mass measurements .
  • Database Expansion : Augment commercial libraries (e.g., NIST) with in-house retention indices and spectra of novel designer drugs .

Q. What methodological strategies are effective for validating GC-MS methods for novel psychoactive substances (NPS) in non-biological samples?

  • Reference Material Sourcing : Obtain certified reference materials (CRMs) from reputable vendors or synthesize custom standards with NMR and LC-TOF/MS characterization .
  • Isomer Discrimination : Optimize chromatographic conditions (e.g., column polarity, temperature ramping) to resolve structurally similar compounds (e.g., cathinone derivatives) .
  • Cross-Lab Harmonization : Participate in proficiency testing programs to align retention time data and quality control protocols across institutions .

Q. How can GC-MS data be integrated with machine learning to identify biomarkers in drug metabolism studies?

  • Feature Selection : Use principal component analysis (PCA) or k-means clustering to reduce dimensionality and highlight significant metabolites .
  • Model Training : Apply decision trees or support vector machines (SVMs) to classify normal vs. abnormal metabolic profiles, validated via cross-validation (e.g., 100% accuracy in preliminary studies) .
  • Data Interpretation : Combine statistical outputs (e.g., p-values < 0.05) with domain knowledge (e.g., fragmentation patterns) to prioritize biomarkers .

Methodological Tables

Q. Table 1. Key Validation Parameters for this compound

ParameterRequirementEvidence Source
Linearity Range1–1000 ng/mL
Intra-day Precision (RSD)< 5%
Recovery Efficiency85–115%
LOD0.1–0.5 ng/mL
Retention Time Stability±0.1 min with internal standard

Q. Table 2. Common Challenges in GC-MS Analysis of Designer Drugs

ChallengeSolutionEvidence Source
Co-eluting isomersUse polar GC columns + deconvolution
Unidentified spectraCross-validate with LC-HRMS
Matrix interferenceSPE cleanup + matrix-matched calibration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.